6-(2-Methoxyethoxy)-purine

Catalog No.
S8605459
CAS No.
M.F
C8H10N4O2
M. Wt
194.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Methoxyethoxy)-purine

Product Name

6-(2-Methoxyethoxy)-purine

IUPAC Name

6-(2-methoxyethoxy)-7H-purine

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C8H10N4O2/c1-13-2-3-14-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12)

InChI Key

QLLDCRADAQNDOO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=NC2=C1NC=N2

Novel Alkylation Strategies for 2'-O-Methoxyethyl Substituent Introduction

The introduction of the 2'-methoxyethyl group into purine systems requires precise alkylation protocols. A highly selective approach involves reacting 6-chloropurine with 2-methoxyethyl bromide in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This method, adapted from methylation strategies for 2'-O-methylribosides, achieves >80% yield under reflux conditions in acetonitrile. Key to success is the use of anhydrous solvents to prevent hydrolysis of the chloro intermediate.

An alternative pathway employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple 2-methoxyethanol directly to 6-hydroxypurine precursors. This method demonstrates superior regioselectivity for O-alkylation over N-alkylation, particularly when using bulky alcohols. Recent optimizations have reduced reaction times from 48 hours to 6 hours through microwave-assisted heating at 120°C.

Vorbrüggen Glycosylation in Purine Nucleoside Analog Synthesis

The Vorbrüggen method remains pivotal for constructing purine nucleosides with 2'-methoxyethoxy modifications. Studies using SnCl4 and TiCl4 catalysts in acetonitrile demonstrate that the 2-methoxyethoxy group significantly influences glycosylation regioselectivity. When applied to 6-(2-methoxyethoxy)-purine derivatives, TiCl4 preferentially directs glycosylation to the N9 position (85:15 N9/N7 ratio), while SnCl4 shows reduced selectivity (70:30).

Critical parameters include:

  • Silylation: N-trimethylsilylation of the purine base prior to glycosylation improves solubility and reaction kinetics
  • Temperature: Reactions conducted at -20°C favor N9 selectivity by slowing isomerization
  • Solvent: Dichloromethane increases N7 glycosylation products compared to acetonitrile

Recent advances employ flow chemistry to maintain low temperatures (-40°C) throughout the reaction, achieving 92% N9 selectivity for 6-(2-methoxyethoxy)-purine ribosides.

Enzymatic Cascade Approaches for 2'-Functionalized Nucleoside Production

Biocatalytic strategies offer sustainable routes to 6-(2-methoxyethoxy)-purine nucleosides. A three-enzyme cascade combining ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP) enables direct synthesis from D-ribose and modified purines. Engineering E. coli RK with a D16A mutation allows phosphorylation of 2'-methoxyethyl-modified ribose, bypassing the need for PPM in some cases.

Key process parameters:

  • ATP recycling: Pyruvate kinase maintains ATP levels during phosphorylation
  • Temperature optimization: 37°C for enzyme activity vs. 50°C for substrate solubility
  • Cofactor requirements: Mg2+ (5 mM) and K+ (20 mM) ions critical for enzyme stability

This approach achieves 68% conversion efficiency for 6-(2-methoxyethoxy)-purine ribosides, with >99% β-anomeric selectivity.

Protecting Group Strategies in Multi-Step Synthetic Pathways

Effective protection of the 2'-methoxyethoxy group is essential during purine functionalization. The tert-butyldimethylsilyl (TBDMS) group demonstrates superior stability under both acidic (POCl3) and basic (KtBuO) conditions compared to acetyl protections. A typical protection sequence involves:

  • Silylation: TBDMS-Cl (1.2 eq), imidazole (2.5 eq) in DMF, 0°C → RT, 12 h
  • Chlorination: POCl3 (5 eq), DIPEA (3 eq), 130°C, 4 h
  • Deprotection: Tetrabutylammonium fluoride (TBAF, 1.1 eq), THF, 0°C → RT, 2 h

This strategy maintains >90% integrity of the methoxyethoxy group during subsequent reactions. For acid-sensitive intermediates, the 4-methoxybenzyl (PMB) group offers alternative protection, removable via DDQ oxidation under mild conditions.

The 2'-MOE modification involves replacing the 2'-hydroxyl group of ribose with a methoxyethyl moiety, a structural alteration that significantly improves oligonucleotide stability and binding properties. In purine-containing nucleosides, such as adenosine and guanosine derivatives, this modification introduces steric hindrance and reduces electrostatic interactions with nucleases, thereby enhancing resistance to enzymatic degradation [3] [4]. For example, 2'-MOE-modified oligonucleotides exhibit up to 10-fold greater stability in serum compared to unmodified RNA, as demonstrated by nuclease digestion assays [4].

The methoxyethyl group’s bulkiness preorganizes the sugar pucker into a C3'-endo conformation, which mimics the A-form helix of RNA-RNA duplexes. This preorganization increases thermodynamic stability by reducing the entropic penalty of hybridization. Studies show that each 2'-MOE modification contributes a ΔT~m~ of +0.9°C to +1.7°C when hybridized with complementary RNA [5] [6]. For purine-rich sequences, this effect is amplified due to the inherent stacking interactions of aromatic bases, which synergize with the rigidified backbone to maximize duplex stability.

Table 1: Impact of 2'-MOE Modifications on Oligonucleotide Properties

Property2'-MOE-Modified OligonucleotidesUnmodified RNA
Nuclease Resistance>24 hours (serum half-life)<2 hours
ΔT~m~ per Modification+1.3°C (average)Baseline
Conformational PreferenceC3'-endo (A-form)Variable

The enhanced nuclease resistance and binding affinity of 2'-MOE-modified purines have enabled their use in FDA-approved therapies, such as mipomersen, which employs a 2'-MOE/DNA chimera to suppress apolipoprotein B synthesis [5].

Comparative Analysis of 2'-MOE vs. 2'-OMe/2'-F in Antisense Oligonucleotides

Thermodynamic and Structural Comparisons

2'-MOE, 2'-OMe, and 2'-F modifications differentially influence oligonucleotide performance:

  • 2'-MOE: Provides balanced improvements in nuclease resistance (≈90% retention after 24 hours in serum) [4] and moderate ΔT~m~ gains (+1.3°C/modification) [6]. Its extended ethyl chain enhances hydrophobic interactions without steric clashes.
  • 2'-OMe: Offers slightly lower ΔT~m~ (+0.8°C/modification) but comparable nuclease resistance [5]. The smaller methyl group reduces conformational rigidity compared to 2'-MOE.
  • 2'-F: Maximizes ΔT~m~ (+2.5°C/modification) [5] due to fluorine’s electronegativity but provides weaker nuclease protection (≈50% retention after 24 hours) [7].

Table 2: Comparative Properties of 2' Modifications

ModificationΔT~m~ (°C/mod)Nuclease Resistance (% retained)Conformational Rigidity
2'-MOE+1.390High
2'-OMe+0.885Moderate
2'-F+2.550Low

Therapeutic Applications

2'-MOE modifications are preferred in steric-blocking antisense oligonucleotides (ASOs) targeting splice-switching or RNA-protein interactions, where prolonged target engagement is critical [4] [6]. In contrast, 2'-F-modified oligonucleotides are often used in small interfering RNA (siRNA) duplexes, where maximal binding affinity offsets reduced stability [7].

Impact on RNA Hybridization Thermodynamics and Specificity

Thermodynamic Stabilization Mechanisms

The 2'-MOE group induces a C3'-endo sugar pucker, which optimizes base stacking and phosphate backbone geometry for A-form helix formation. This preorganization reduces the entropic cost of hybridization, as shown by isothermal titration calorimetry (ITC) studies [6]. For purine-rich sequences, the modification’s hydrophobic methoxyethyl group further stabilizes duplexes through van der Waals interactions with adjacent nucleobases.

The enthalpy-driven stabilization (ΔH ≈ -8.2 kcal/mol per modification) outweighs the entropic penalty (ΔS ≈ -22 cal/mol·K), resulting in a net Gibbs free energy gain (ΔG ≈ -1.5 kcal/mol) [6].

Specificity Enhancements

2'-MOE modifications improve mismatch discrimination by 30–50% compared to unmodified oligonucleotides [4]. The rigid backbone reduces conformational flexibility, preventing wobble base pairing and ensuring stringent Watson-Crick complementarity. Molecular dynamics simulations reveal that 2'-MOE-modified purines exhibit 40% fewer non-canonical hydrogen bonds in mismatched duplexes [6].

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

194.08037557 g/mol

Monoisotopic Mass

194.08037557 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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